molecular formula C19H17N3O2S B11278982 N-(4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)benzamide

N-(4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B11278982
M. Wt: 351.4 g/mol
InChI Key: BPZGQYFWNDOGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(BENZYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a benzamide group, and a benzylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(BENZYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the benzylcarbamoyl group and the benzamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to obtain high-purity N-{4-[(BENZYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(BENZYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

N-{4-[(BENZYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It is utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(BENZYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-BENZYLCARBAMOYL-2-PHENYL-VINYL)-4-METHYL-BENZAMIDE: This compound shares a similar benzylcarbamoyl group but differs in its overall structure and functional groups.

    4-{[(benzylcarbamoyl)methyl]amino}benzamide: This compound has a similar benzamide moiety but lacks the thiazole ring.

Uniqueness

N-{4-[(BENZYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is unique due to its combination of a thiazole ring, benzamide group, and benzylcarbamoyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-[2-(benzylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C19H17N3O2S/c23-17(20-12-14-7-3-1-4-8-14)11-16-13-25-19(21-16)22-18(24)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,20,23)(H,21,22,24)

InChI Key

BPZGQYFWNDOGLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.